N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
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Overview
Description
N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a naphthalene ring, a triazole ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalen-1-ylmethyl Intermediate: This could involve the alkylation of naphthalene with a suitable alkyl halide.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Azetidine Ring Formation: The azetidine ring might be synthesized through a ring-closing reaction.
Coupling Reactions: The final step would involve coupling the naphthalen-1-ylmethyl and triazole intermediates with the azetidine carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(naphthalen-1-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the naphthalene, triazole, and azetidine rings, which might confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-11-15(12-21)22-19-8-9-20-22)18-10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDTDYWNMMSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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